Sedation Liability: Fadolmidine vs. Dexmedetomidine
Fadolmidine demonstrates a significant reduction in sedative effects compared to dexmedetomidine when administered intrathecally. In a direct head-to-head comparison, intrathecal fadolmidine did not impair motor performance, whereas intrathecal dexmedetomidine produced significant sedation [1]. This difference is attributed to fadolmidine's limited supraspinal distribution, which avoids activation of central α2-ARs responsible for sedation [2].
| Evidence Dimension | Sedation (Motor Performance) |
|---|---|
| Target Compound Data | No sedation (rotarod performance unaffected) |
| Comparator Or Baseline | Dexmedetomidine (i.t.) produced significant sedation |
| Quantified Difference | Qualitative difference: non-sedating vs. sedating |
| Conditions | Conscious male Sprague-Dawley rats; rotarod test after intrathecal administration (1-10 μg) |
Why This Matters
For studies requiring spinally-mediated analgesia without the confound of sedation, Fadolmidine is the superior choice over dexmedetomidine.
- [1] Leino T, Viitamaa T, Haapalinna A, et al. Pharmacological profile of intrathecal fadolmidine, a α2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009;380(6):539-550. View Source
- [2] Lehtimäki J, Leino T, Koivisto A, et al. In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action. Eur J Pharmacol. 2009;599(1-3):65-71. View Source
